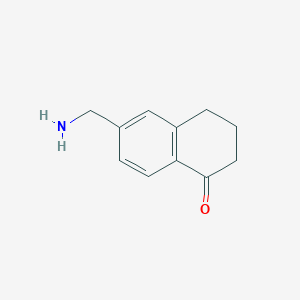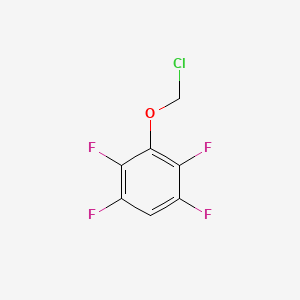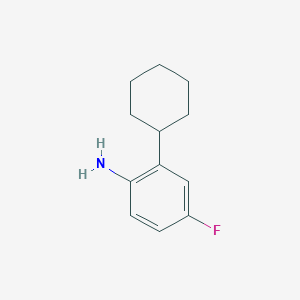
2-Cyclohexyl-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-4-fluoroaniline is an organic compound with the molecular formula C12H16FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclohexyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-fluoroaniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-fluoronitrobenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group, forming 4-fluoroaniline.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclohexyl-4-fluoroaniline.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexyl-4-fluoroaniline.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-Cyclohexyl-4-fluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4-fluoroaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the cyclohexyl group can influence its lipophilicity and membrane permeability .
Comparison with Similar Compounds
4-Fluoroaniline: A simpler analogue without the cyclohexyl group, used as a precursor in various chemical syntheses.
2,4-Difluoroaniline: Contains two fluorine atoms on the benzene ring, leading to different chemical properties and reactivity.
Cyclohexylamine: Lacks the fluorine atom, used in the production of rubber chemicals and pharmaceuticals.
Uniqueness: 2-Cyclohexyl-4-fluoroaniline is unique due to the combination of the cyclohexyl and fluorine substituents, which impart distinct chemical and physical properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to its simpler analogues .
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
2-cyclohexyl-4-fluoroaniline |
InChI |
InChI=1S/C12H16FN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |
InChI Key |
KZLLEUCUIBQKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate](/img/structure/B13231802.png)
![4-{1-Oxo-2-azaspiro[4.4]nonan-4-yl}benzonitrile](/img/structure/B13231809.png)
![[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13231827.png)


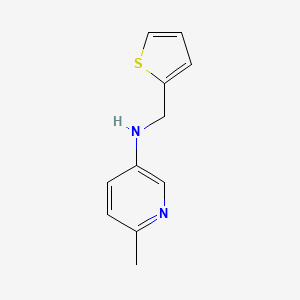
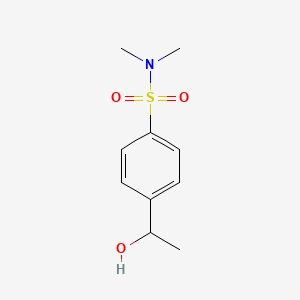

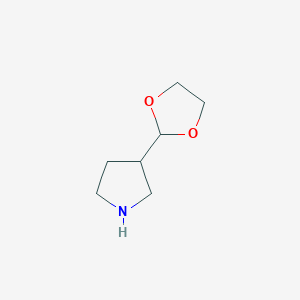
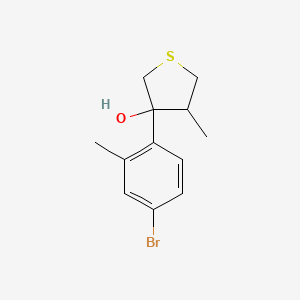
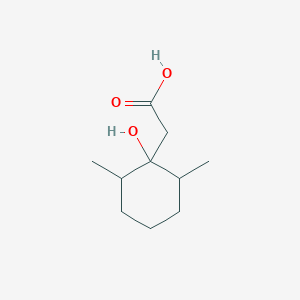
![Methyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13231886.png)
